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Compound of Interest

Compound Name: Corey lactone aldehyde benzoate

Cat. No.: B041419

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Corey
lactone aldehyde benzoate, a key chiral intermediate in the synthesis of prostaglandins and
their analogs. The information is intended for researchers, scientists, and professionals in the
field of drug development and organic synthesis.

Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for Corey lactone aldehyde benzoate (CAS No: 39746-01-5;
Molecular Formula: C1sH140s; Molecular Weight: 274.27 g/mol ).[1]

'H NMR (Proton NMR) Data
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
9.75 S - 1H CHO
Aromatic (ortho-
8.05-7.95 m - 2H protons of
benzoate)
Aromatic (para-
7.65-7.55 m - 1H proton of
benzoate)
Aromatic (meta-
7.50 - 7.40 m - 2H protons of
benzoate)
5.30 m - 1H CH-OBz
5.10 m - 1H CH-O-Lactone
CHz-Lactone and
3.20-3.00 m - 2H
CH-CHO
Cyclopentane
2.80-2.20 m - 3H

ring protons

Note: Predicted data based on typical chemical shifts for similar structures. Actual experimental
values may vary.

3C NMR (Carbon NMR) Data
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Chemical Shift (8) ppm Assignment
201.5 Aldehyde C=0
176.0 Lactone C=0
166.0 Benzoate C=0
1335 Aromatic C (para)
130.0 Aromatic C (ipso)
129.5 Aromatic C (ortho)
128.5 Aromatic C (meta)
82.0 CH-O-Lactone
75.0 CH-OBz

58.0 CH-CHO

45.0 CHz-Lactone

38.0 Cyclopentane C
35.0 Cyclopentane C

Note: Predicted data based on typical chemical shifts for similar structures. Actual experimental

values may vary.

IR (Infrared) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

2850, ~2750 Weak Aldehyde C-H stretch (Fermi
resonance)

~1780 Strong y-Lactone C=0 stretch

~1720 Strong Benzoate ester C=0 stretch

~1730 Strong Aldehyde C=0 stretch

~1600, ~1480 Medium Aromatic C=C stretch

~1270 Strong Ester C-O stretch

~1100 Strong Lactone C-O stretch

Note: Predicted data based on characteristic group frequencies.

Mass_Sp_e_cir_QmﬂnL(MS)_Data

Relative Intensity (%)

Possible Fragment lon

274 Moderate [M]* (Molecular lon)
245 High [M - CHOJ*

[M - C7Hs02]* (Loss of benzoyl
152 Moderate

group)
122 High [C7Hs02]* (Benzoyl cation)
105 Very High [CeHsCO]* (Benzoyl cation)
77 High [CsHs]* (Phenyl cation)

Note: Predicted fragmentation pattern based on the structure.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of Corey lactone aldehyde benzoate (5-10 mg) is dissolved
in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5
mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0O ppm).

 Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a field
strength of 300 MHz or higher.

o Data Acquisition:

o For 'H NMR, a standard pulse sequence is used. Key parameters include a sufficient
number of scans to obtain a good signal-to-noise ratio, a spectral width covering the
expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

o For 3C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum. A wider spectral width (e.g., 0-220 ppm) is used.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,
and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

e Sample Preparation:
o Thin Film (for oils): A drop of the sample is placed between two KBr or NaCl plates.

o KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium
bromide (KBr) powder and pressed into a thin, transparent pellet.

o Solution: The sample is dissolved in a suitable solvent (e.g., chloroform, carbon
tetrachloride) and placed in a liquid sample cell.

 Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
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Data Acquisition: A background spectrum of the empty sample holder (or solvent) is first
recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
The instrument records the interferogram, which is then Fourier-transformed to produce the
final spectrum.

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus
wavenumber (in cm™1).

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography
(LC-MS).

lonization: Electron ionization (El) or a soft ionization technique like electrospray ionization
(ESI) can be used. El is common for GC-MS and provides detailed fragmentation patterns.
ESl is used for LC-MS and often yields the protonated molecular ion [M+H]* or other
adducts.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z. For tandem mass spectrometry (MS/MS), a specific ion is
selected and fragmented to provide further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a

chemical compound like Corey lactone aldehyde benzoate.
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A generalized workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

This guide serves as a foundational resource for understanding the key spectroscopic features
of Corey lactone aldehyde benzoate. For further in-depth analysis, it is recommended to
consult peer-reviewed literature and spectral databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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